molecular formula C₂₆H₄₃NNa₂O₉S₂ B1145831 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt CAS No. 71781-66-3

3-Sulfo-tauroursodeoxycholic Acid Disodium Salt

Cat. No.: B1145831
CAS No.: 71781-66-3
M. Wt: 623.73
InChI Key:
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Description

3-Sulfo-tauroursodeoxycholic Acid Disodium Salt is a bile acid derivative known for its hydrophilic properties. It is a taurine conjugate of ursodeoxycholic acid, which is a secondary bile acid produced in the liver. This compound is often used in scientific research due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt involves the sulfonation of tauroursodeoxycholic acid. The reaction typically requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfo group into the molecule. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Sulfo-tauroursodeoxycholic Acid Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfo group to a sulfide.

    Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-Sulfo-tauroursodeoxycholic Acid Disodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular processes and its effects on cell membranes.

    Medicine: Investigated for its potential therapeutic effects, particularly in liver diseases and neurodegenerative disorders.

    Industry: Utilized in the formulation of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt involves its interaction with cellular membranes and proteins. It is known to modulate the activity of various enzymes and receptors, influencing cellular signaling pathways. The compound’s hydrophilic nature allows it to integrate into cell membranes, altering their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • Taurodeoxycholic Acid
  • Taurochenodeoxycholic Acid
  • Glycodeoxycholic Acid

Uniqueness

3-Sulfo-tauroursodeoxycholic Acid Disodium Salt is unique due to its sulfo group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the formulation of pharmaceuticals and in biochemical research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt involves the sulfonation of tauroursodeoxycholic acid followed by the addition of disodium salt. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Tauroursodeoxycholic acid", "Sulfur trioxide", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Hydrochloric acid", "Sodium hydroxide solution", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve tauroursodeoxycholic acid in ethanol and add sulfur trioxide dropwise with stirring to form the sulfonic acid derivative.", "Step 2: Neutralize the reaction mixture with sodium hydroxide solution.", "Step 3: Add sodium chloride to the mixture and stir to form the sodium salt of the sulfonic acid derivative.", "Step 4: Add sodium carbonate to the mixture to adjust the pH to 7-8.", "Step 5: Filter the mixture to remove any insoluble impurities.", "Step 6: Add hydrochloric acid to the filtrate to adjust the pH to 4-5.", "Step 7: Add sodium hydroxide solution to the mixture to adjust the pH to 7-8.", "Step 8: Add disodium salt to the mixture and stir until the salt dissolves completely.", "Step 9: Filter the mixture to obtain the final product, 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt." ] }

CAS No.

71781-66-3

Molecular Formula

C₂₆H₄₃NNa₂O₉S₂

Molecular Weight

623.73

Synonyms

Cholane;  Ethanesulfonic Acid Derivative;  2-[[(3α,5β,7β)-7-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]amino]-,Ethanesulfonic Acid Disodium Salt

Origin of Product

United States

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